4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone
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Overview
Description
4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of ethyl and methyl substituents on the naphthalene ring can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone can be achieved through various organic synthesis methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone depends on its interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are necessary to elucidate its specific pathways and targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-1(2H)-naphthalenone
- 4-ethyl-3,4-dihydro-1(2H)-naphthalenone
- 3,4-dihydro-1(2H)-naphthalenone
Uniqueness
4-ethyl-4-methyl-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both ethyl and methyl substituents on the naphthalene ring
Properties
CAS No. |
25607-14-1 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-ethyl-4-methyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-3-13(2)9-8-12(14)10-6-4-5-7-11(10)13/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
XWPWFVBJRCCWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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